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molecular formula C9H6Br2N2 B1317267 1,6-Dibromoisoquinolin-3-amine CAS No. 925672-85-1

1,6-Dibromoisoquinolin-3-amine

Cat. No. B1317267
M. Wt: 301.96 g/mol
InChI Key: QWCRSSNILAZCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897619B2

Procedure details

A mixture of 1,6-dibromoisoquinolin-3-amine (13.5 g, 45 mmol), ammonium formate (10.8 g, 172 mmol) and tetrakis(triphenylphosphine)palladium (0) (3.45 g, 3.0 mmol) in 50 mL of DMF were sealed in a 350 mL screw-cap flask and heated at 50° C. for 48 hours. To the reaction was added tetrakis(triphenylphosphine)palladium (0) (950 mg) and ammonium formate (3.0 g), and the mixture was heated at 50° C. for 48 hours. The mixture was cooled to room temperature and the solid was filtered, washed with a minimal amount of DMF, washed with Et2O and dried in vacuo at 50° C. to give the product as a yellow amorphous solid (10.4 g, 90%) LCMS (API-ES) m/z: 222.9, 224.9 [M+1]. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.81 (s, 1H), 7.80 (d, J=1.6 Hz, 1H), 7.73 (d, J=8.8 Hz, 1H), 7.22 (dd, J=8.6, 1.9 Hz, 1H), 6.55 (s, 1H), 6.12 (s, 2H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.45 g
Type
catalyst
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
950 mg
Type
catalyst
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Br:12])=[CH:9][CH:10]=2)[CH:5]=[C:4]([NH2:13])[N:3]=1.C([O-])=O.[NH4+]>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[CH:2]=[N:3][C:4]([NH2:13])=[CH:5]2 |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
BrC1=NC(=CC2=CC(=CC=C12)Br)N
Name
Quantity
10.8 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
3.45 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
950 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were sealed in a 350 mL
CUSTOM
Type
CUSTOM
Details
screw-cap flask
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50° C. for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with a minimal amount of DMF
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=C(N=CC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 103.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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